molecular formula C13H10ClNO2 B1392176 2-(4-Chlorobenzoyl)-6-methoxypyridine CAS No. 1187171-01-2

2-(4-Chlorobenzoyl)-6-methoxypyridine

Cat. No.: B1392176
CAS No.: 1187171-01-2
M. Wt: 247.67 g/mol
InChI Key: QVFGUKJKIPGFIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorobenzoyl compounds can be complex and depends on the specific reactions involved . For instance, the synthesis of chlorobenzoyl chloride involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Chlorobenzoyl)-6-methoxypyridine” would depend on the specific conditions and reactants present. One example of a reaction involving a similar compound, 4-chlorobenzoyl-CoA dehalogenase, involves the dehalogenation of 4-chlorobenzoyl-CoA into 4-hydroxybenzoyl-CoA .

Scientific Research Applications

Lithiation Pathways

  • Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides has been investigated, revealing the criticality of H-6 and H-3 protons on the pyridine nucleus for complete C-3 lithiation. This indicates complex lithiation processes and suggests a mechanism involving precomplexation of lithium dialkylamides (Gros, Choppin, & Fort, 2003).

Equilibrium Studies

  • Research on substituent effects on methoxypyridine-1-methylpyridone equilibria highlights the stability differences between isomeric pyridones and the significant impact of 6-chloro substitution (Beak, Woods, & Mueller, 1972).

Pyridyne Formation

  • 2-Chloro-4-methoxypyridine and 4-methoxy-2-trifluoromethylsulfonyloxy-3-trimethylsilylpyridine have been efficient precursors for 4-methoxy-2,3-pyridyne, a key intermediate in various syntheses (Walters & Shay, 1995).

Vibrational and Electronic Spectra

  • Studies on the vibrational and electronic spectra of 2-chloro-6-methoxypyridine using FTIR and FT-Raman have contributed to understanding the spectral characteristics influenced by chlorine and methoxy groups (Arjunan et al., 2011).

Synthesis and Characterization

  • Synthesis and characterization of 2-methoxypyridine-3-carbonitriles have shown potential in producing a variety of methoxypyridine derivatives, contributing to the development of new compounds with specific properties and applications (Al‐Refai et al., 2019).

Regiospecificity in Reactions

  • The initial deprotonation site of 2-chloro- and 2-methoxypyridine during reaction with BuLi-LiDMAE suggests a direct lithiation at C-6, which is pivotal for understanding the reaction mechanisms and designing specific synthetic routes (Gros, Choppin, Mathieu, & Fort, 2002).

Methoxypyridines in Alkaloid Synthesis

  • Methoxypyridines have been utilized in the synthesis of Lycopodium alkaloids, demonstrating their significance in complex organic syntheses (Bisai & Sarpong, 2010).

Liquid Crystalline Behavior

  • A series of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles have been synthesized and characterized for their liquid crystalline behavior, highlighting their potential as mesogens and blue emitting materials in various applications (Ahipa et al., 2014).

Safety and Hazards

The safety and hazards associated with “2-(4-Chlorobenzoyl)-6-methoxypyridine” would depend on its specific physical and chemical properties. For similar compounds, hazards may include skin and eye irritation, and the generation of toxic gases when in contact with water .

Properties

IUPAC Name

(4-chlorophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-17-12-4-2-3-11(15-12)13(16)9-5-7-10(14)8-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFGUKJKIPGFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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